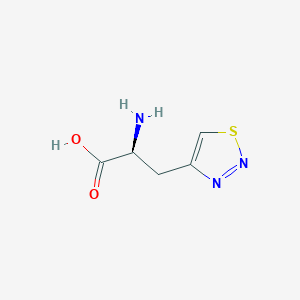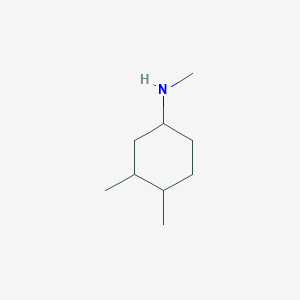
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexanone with 2-methylprop-2-en-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong bases like sodium hydride and oxidizing agents such as pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while continuous flow reactors may be employed to optimize reaction times and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl and prop-2-en-1-yl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Shares the methyl and prop-2-en-1-yl groups but lacks the cyclohexane ring and aldehyde group.
Cyclohexanone: Contains the cyclohexane ring and a carbonyl group but lacks the methyl and prop-2-en-1-yl groups.
2-Methyl-1-propenylbenzene: Contains the prop-2-en-1-yl group but has a benzene ring instead of a cyclohexane ring.
Uniqueness
2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, a methyl group, and an aldehyde functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methylprop-2-enyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10(2)8-12(9-13)7-5-4-6-11(12)3/h9,11H,1,4-8H2,2-3H3 |
InChI Key |
KZEXDKPIBRKZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(=C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine](/img/structure/B13262228.png)
![N-[1-(furan-2-yl)ethyl]cycloheptanamine](/img/structure/B13262233.png)
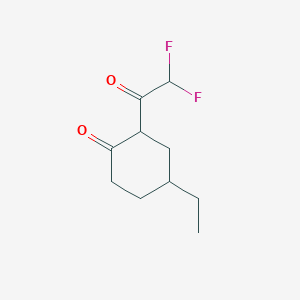
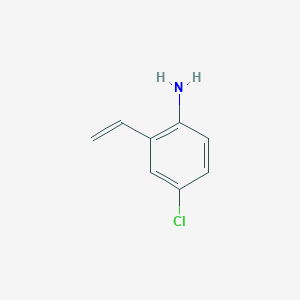
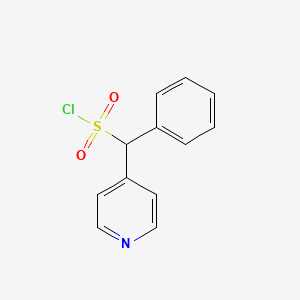
![2-Methyl-1-[(2-methylpentan-3-yl)amino]propan-2-ol](/img/structure/B13262260.png)
![N-[1-(3-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13262261.png)
![Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13262277.png)

![N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine](/img/structure/B13262302.png)
![Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate](/img/structure/B13262303.png)
![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonamide](/img/structure/B13262319.png)
